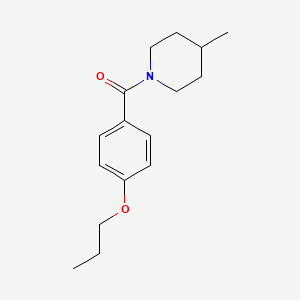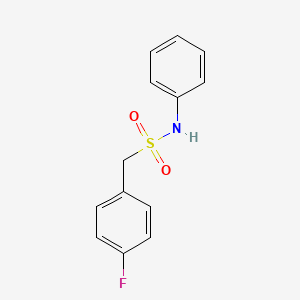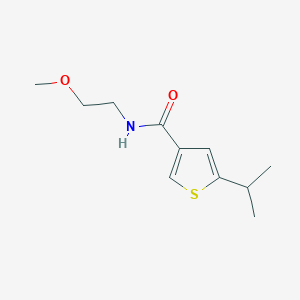![molecular formula C22H17NO7 B4851000 4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4851000.png)
4-{2-[(N-2-furoylglycyl)oxy]acetyl}phenyl benzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves oxidative cleavage and condensation reactions. For instance, 2,3-diphenyl and other substituted furans can be oxidized with chromium trioxide in acetic acid to yield related phenyl benzoates, demonstrating a method that might be adapted for the synthesis of the target compound (Inukai et al., 1982).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. Compounds with similar structures to the target have been characterized to reveal planar and non-planar arrangements, indicative of the complex interplay between different functional groups (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Chemical reactions involving similar entities highlight the reactivity of acyl and furan groups. Functionalization and cyclization reactions, for instance, demonstrate the ability of these compounds to undergo transformations leading to new structures, providing insights into possible reactions for the target compound (Yıldırım & Ilhan, 1997).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points and solubility, are crucial for understanding their behavior in different environments. For example, the structural analysis of monofluorinated molecules provides information on hydrogen bonding and molecular conformation, which are essential for predicting the physical properties of the target compound (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals and stability under various conditions, can be inferred from studies on related compounds. For instance, the reactivity of benzoyl- and acetylhydrazones with phenylisocyanate to form substituted oxadiazoles suggests potential reactivity paths for the target compound, highlighting its potential for further chemical modification (Awadallah, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[2-[2-(furan-2-carbonylamino)acetyl]oxyacetyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO7/c24-18(14-29-20(25)13-23-21(26)19-7-4-12-28-19)15-8-10-17(11-9-15)30-22(27)16-5-2-1-3-6-16/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFMJJOOJDLXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({2-[(2-Furylcarbonyl)amino]acetyl}oxy)acetyl]phenyl benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850920.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B4850927.png)
![4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzamide](/img/structure/B4850935.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4850943.png)
![2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4850957.png)
![N-(2-chlorophenyl)-7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4850964.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4850970.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850986.png)
![methyl 3-({[(2-thienylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4850989.png)



![3,5-dimethyl-4-[4-(2-methylphenoxy)butyl]-1H-pyrazole](/img/structure/B4851015.png)
